Cas no 75081-40-2 (2-aminocyclohexanecarboxylic acid)
2-aminocyclohexanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- (+/-)2-AMINO-CYCLOHEXANECARBOXYLIC ACID
- (¡À)-2-AMINO-CYCLOHEXANECARBOXYLIC ACID 98
- 2-AMino-1-cyclohexanecarboxylic acid
- 2-Aminocyclohexane-1-carboxylic acid
- Cyclohexanecarboxylicacid, 2-amino-
- 2-Amino-cyclohexancarbonsaeure
- 2-amino-cyclohexanecarboxylic acid
- 2-Aminocyclohexanecarboxylic acid
- 2-Amino-hexahydrobenzoesaeure
- ACMC-209gsp
- ACMC-20alfd
- Cyclohexanecarboxylic acid, 2-amino-, trans-
- Hexahydro-anthranilsaeure
- SureCN48277
- trans-2-amino-1-cyclohexylcarboxylic acid
- trans-2-aminocyclohexane carboxylic acid
- trans-2-Amino-cyclohexanecarboxylic acid
- (1S,2S)-2-AminocyclohexanecarboxylicAcid
- FT-0773786
- CS-0054170
- DTXSID70901272
- F2102-0060
- FT-0770853
- SCHEMBL48277
- 75081-40-2
- AB03883
- FT-0602245
- AC-041
- AKOS009156825
- Cyclohexanecarboxylic acid, 2-amino-
- J-520066
- 2-Aminocyclohexanecarboxylicacid
- EN300-76364
- FT-0774038
- NoName_365
- CIS-2-AMINO-1-CYCLOHEXANECARBOXYLIC ACID
- 45743-49-5
- MFCD01318219
- (+/-)2-AMINO-CYCLOHEXANECARBOXYLICACID
- AB03949
- (+/-)2-amino-cyclohexanecarboxylic acid, AldrichCPR
- cis-2-Amino-1-cyclohexane-carboxylic acid
- DB-127603
- DB-013541
- 2-NCHCA
- MFCD08276263
- cyclohexanecarboxylic acid, 2-amino-, hydrochloride
- ALBB-022940
- SY234203
- 2-aminocyclohexanecarboxylic acid
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- MDL: MFCD01318219
- Inchi: 1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)
- InChI Key: USQHEVWOPJDAAX-UHFFFAOYSA-N
- SMILES: OC(C1CCCCC1N)=O
Computed Properties
- Exact Mass: 143.09469
- Monoisotopic Mass: 143.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
- XLogP3: -1.5
Experimental Properties
- Density: 1.133
- Boiling Point: 280 °C at 760 mmHg
- Flash Point: 123.1 °C
- Refractive Index: 1.503
- PSA: 63.32
2-aminocyclohexanecarboxylic acid Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-aminocyclohexanecarboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200978-1g |
2-Aminocyclohexane-1-carboxylic acid |
75081-40-2 | 95% | 1g |
$475 | 2021-08-05 | |
| Chemenu | CM200978-5g |
2-Aminocyclohexane-1-carboxylic acid |
75081-40-2 | 95% | 5g |
$1573 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS008979-100MG |
(1S,2S)-2-aminocyclohexanecarboxylic acid |
75081-40-2 | Aldrich | 100MG |
¥1140.66 | 2022-02-24 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02510-10g |
2-aminocyclohexane-1-carboxylic Acid |
75081-40-2 | 95 | 10g |
$1100 | 2021-06-25 | |
| Chemenu | CM200978-1g |
2-Aminocyclohexane-1-carboxylic acid |
75081-40-2 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM200978-5g |
2-Aminocyclohexane-1-carboxylic acid |
75081-40-2 | 95% | 5g |
$1573 | 2022-08-31 | |
| TRC | A578193-25mg |
2-Aminocyclohexane-1-carboxylic Acid |
75081-40-2 | 25mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A578193-50mg |
2-Aminocyclohexane-1-carboxylic Acid |
75081-40-2 | 50mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A578193-250mg |
2-Aminocyclohexane-1-carboxylic Acid |
75081-40-2 | 250mg |
$ 275.00 | 2022-06-08 | ||
| abcr | AB154416-1 g |
2-Amino-1-cyclohexanecarboxylic acid; 98% |
75081-40-2 | 1g |
€554.00 | 2023-05-08 |
2-aminocyclohexanecarboxylic acid Suppliers
2-aminocyclohexanecarboxylic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-aminocyclohexanecarboxylic acid
Introduction to 2-aminocyclohexanecarboxylic acid (CAS No. 75081-40-2)
2-aminocyclohexanecarboxylic acid, with the chemical formula C₆H₁₁NO₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amide derivative has garnered considerable attention due to its versatile structural framework, which makes it a valuable intermediate in the development of various therapeutic agents. The compound's unique combination of an amino group and a carboxylic acid moiety within a cyclohexane ring imparts distinct reactivity, enabling its incorporation into complex molecular architectures.
The CAS No. 75081-40-2 identifier firmly establishes this molecule's place in the chemical registry, facilitating precise referencing in scientific literature and industrial applications. Its synthesis typically involves multi-step organic transformations, often starting from cyclohexanone or its derivatives, which undergo functionalization to introduce both the amino and carboxylic acid functionalities. The synthetic pathways employed highlight the compound's synthetic utility and its potential for further derivatization.
Recent advancements in medicinal chemistry have underscored the importance of 2-aminocyclohexanecarboxylic acid as a scaffold for drug discovery. Its structural motif is found in several pharmacologically active molecules, where the cyclohexane ring contributes to metabolic stability while the substituents modulate binding affinity to biological targets. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways, showcasing their therapeutic promise.
The long-tail keyword "2-aminocyclohexanecarboxylic acid applications in drug development" reflects its broad utility beyond simple intermediates. Researchers have leveraged its structural features to design molecules with enhanced solubility, improved bioavailability, and reduced toxicity. The compound's ability to form stable hydrogen bonds due to its polar functional groups also makes it a candidate for peptidomimetics and protein-protein interaction modulators, areas where precise molecular design is critical.
In the realm of biocatalysis, 2-aminocyclohexanecarboxylic acid has been utilized as a substrate or intermediate in enzymatic reactions. Its rigid cyclic backbone provides a stable platform for enzymatic modifications, enabling the synthesis of enantiomerically pure compounds with high enantioselectivity. This aligns with the growing emphasis on green chemistry and sustainable manufacturing processes, where enzymatic methods offer an environmentally friendly alternative to traditional synthetic routes.
The long-tail keyword "latest research on 2-aminocyclohexanecarboxylic acid" continues to evolve with interdisciplinary approaches integrating computational chemistry, machine learning, and high-throughput screening. These technologies have accelerated the identification of novel derivatives with optimized pharmacokinetic profiles. For example, computational modeling has predicted new analogs of 2-aminocyclohexanecarboxylic acid that exhibit enhanced binding to specific receptors, guiding experimental synthesis efforts.
Industrial applications of 2-aminocyclohexanecarboxylic acid extend beyond pharmaceuticals into materials science and specialty chemicals. Its derivatives serve as chiral auxiliaries in asymmetric synthesis and as building blocks for polymers with tailored properties. The versatility of this compound underscores its importance as a chemical entity that bridges multiple domains of organic chemistry.
The future prospects for 2-aminocyclohexanecarboxylic acid are bright, driven by ongoing research into its structural modifications and novel applications. As drug discovery continues to evolve towards more targeted and personalized therapies, compounds like this one will remain indispensable tools for medicinal chemists seeking innovative solutions. Their integration into advanced chemical biology platforms promises to yield insights into disease mechanisms and accelerate the development of next-generation therapeutics.
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